molecular formula C9H11NS B11741078 (4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine

Cat. No.: B11741078
M. Wt: 165.26 g/mol
InChI Key: XMWQQTMIZMZZHJ-MRVPVSSYSA-N
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Description

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine is a chiral compound belonging to the class of benzothiopyrans This compound is characterized by a sulfur atom incorporated into a benzene ring, forming a thiopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-aminothiophenol with an aldehyde or ketone, followed by cyclization to form the thiopyran ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The thiopyran ring structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiopyran derivatives: Compounds with similar thiopyran structures but different substituents.

    Benzoxazole derivatives: Compounds with an oxygen atom instead of sulfur in the ring.

    Phenothiazine derivatives: Compounds with a similar tricyclic structure but with nitrogen and sulfur atoms in the ring.

Uniqueness

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine is unique due to its specific chiral configuration and the presence of both sulfur and amine functional groups

Biological Activity

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiopyran derivatives, which are known for their various biological activities. The synthesis of this compound typically involves cyclization reactions that yield the desired heterocyclic structure. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while exploring modifications that could improve biological activity.

Antihypertensive Effects

Research has demonstrated that certain benzothiopyran derivatives exhibit antihypertensive properties. For instance, a study on substituted trans-4-amino derivatives indicated that specific substitutions at the 6-position significantly enhanced blood pressure-lowering effects in hypertensive rat models. These compounds function as direct vasodilators and show comparable efficacy to established antihypertensive agents like hydralazine and nifedipine .

CompoundStructureAntihypertensive Activity
6-Nitro-3-chloropropylaminestructureSignificant
7-Nitro-4-pyrrolidinestructureSignificant

Neuropharmacological Activity

Another area of interest is the compound's interaction with serotonin receptors. A series of 3,4-dihydro derivatives were evaluated for their affinity towards 5-HT1A receptors. The results indicated that modifications in the amino substituents greatly influenced receptor binding affinity and selectivity. Notably, compounds with imido or sulfonamido groups demonstrated full agonist activity and exhibited anxiolytic effects in behavioral models .

Compound5-HT1A Affinity (Ki)Anxiolytic Activity
(+)-9gLow nanomolar rangePositive
9kModeratePositive

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Vasodilation : The compound activates potassium channels in vascular smooth muscle cells, leading to relaxation and subsequent lowering of blood pressure.
  • Serotonergic Modulation : By acting as a full agonist at the 5-HT1A receptor, it influences neurotransmitter release and may alleviate anxiety symptoms.

Clinical Investigations

Currently, some derivatives of this compound are undergoing clinical trials for their potential use in treating anxiety disorders. One notable compound, (+)-9g, has shown promising results in phase II trials, demonstrating both safety and efficacy in reducing anxiety symptoms without significant side effects .

In Vitro Studies

In vitro assays have revealed that the compound exhibits cytotoxic activity against various cancer cell lines. For example, studies showed significant inhibitory effects on HeLa cells with IC50 values indicating potent anticancer properties . Additionally, molecular docking studies have provided insights into its binding interactions with target proteins involved in cell proliferation.

Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

(4R)-3,4-dihydro-2H-thiochromen-4-amine

InChI

InChI=1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m1/s1

InChI Key

XMWQQTMIZMZZHJ-MRVPVSSYSA-N

Isomeric SMILES

C1CSC2=CC=CC=C2[C@@H]1N

Canonical SMILES

C1CSC2=CC=CC=C2C1N

Origin of Product

United States

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